CID 85443711
Description
CID 85443711 (Chemical Identifier 85443711) is a compound documented in PubChem, with structural and analytical data derived from gas chromatography-mass spectrometry (GC-MS) and vacuum distillation studies. The GC-MS total ion chromatogram (TIC) of this compound reveals its retention behavior and purity within a complex mixture, while its mass spectrum provides insights into molecular fragmentation patterns and key ion peaks (e.g., molecular ion, base peak) .
Properties
CAS No. |
18489-76-4 |
|---|---|
Molecular Formula |
C3H9GeLi |
Molecular Weight |
124.7 g/mol |
InChI |
InChI=1S/C3H9Ge.Li/c1-4(2)3;/h1-3H3; |
InChI Key |
KIXCAYIXBHRUHJ-UHFFFAOYSA-N |
Canonical SMILES |
[Li].C[Ge](C)C |
Origin of Product |
United States |
Preparation Methods
Industrial Production Methods: Industrial production of CID 85443711 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 85443711 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental in modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs.
Scientific Research Applications
CID 85443711 has a wide range of applications in scientific research. In chemistry, it can be used as a reagent or intermediate in the synthesis of other compounds. In biology, it may serve as a probe or marker in various biochemical assays. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets. In industry, the compound may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of CID 85443711 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
To contextualize CID 85443711, three structurally and functionally related compounds are compared below:
Structural Analogs: Oscillatoxin Derivatives
identifies oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) as derivatives with structural similarities to this compound. These compounds share a polyketide backbone but differ in substituents (e.g., methyl groups, hydroxylation patterns). Key distinctions include:

- Functional Groups : Oscillatoxin D contains cyclic ethers and conjugated double bonds, whereas this compound’s mass spectrum () implies the presence of oxygenated moieties (e.g., alcohols, ketones).
Physicochemical Properties
A comparative analysis of solubility, lipophilicity, and bioavailability is summarized in Table 1 :
| Property | This compound | CAS 34743-49-2 (CID: 1403909) | CAS 340736-76-7 (CID: 10491405) |
|---|---|---|---|
| Molecular Formula | Not explicitly given | C₉H₁₃NO | C₁₀H₅F₃N₂O₃ |
| Molecular Weight (g/mol) | Undisclosed | 151.21 | 258.15 |
| Log Po/w | N/A | 1.9–2.04 (moderate lipophilicity) | 1.94 (high polarity due to F/N/O) |
| Solubility (mg/mL) | N/A | 0.695 | 0.199 |
| Bioavailability Score | N/A | 0.55 | 0.56 |
Key Observations :
- This compound’s volatility (evidenced by GC-MS elution in ) contrasts with the lower volatility of CAS 34743-49-2 and CAS 340736-76-5.
- The fluorinated compound (CID: 10491405) exhibits higher polarity and lower solubility, likely due to trifluoromethyl and oxadiazole groups .
Analytical and Functional Comparisons
- Mass Spectrometry : this compound’s fragmentation patterns () differ from oscillatoxin derivatives, which display characteristic losses of water or methyl groups .
- Biological Activity : While this compound’s bioactivity is unspecified, oscillatoxin derivatives are cytotoxic, and CAS 340736-76-7 is a CYP1A2 inhibitor, suggesting divergent applications in drug discovery vs. industrial chemistry .
- Synthetic Accessibility : this compound’s presence in essential oil fractions () implies natural sourcing, whereas CAS 34743-49-2 and CAS 340736-76-7 are synthesized via tin-mediated reactions or HATU coupling, respectively .
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